molecular formula C8H5N3S B579760 7H-Thiazolo[5,4-e]indazole CAS No. 19546-92-0

7H-Thiazolo[5,4-e]indazole

Cat. No.: B579760
CAS No.: 19546-92-0
M. Wt: 175.209
InChI Key: OBVBYASRAPTFFQ-UHFFFAOYSA-N
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Description

7H-Thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with hydrazines, followed by cyclization to form the thiazoloindazole core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7H-Thiazolo[5,4-e]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7H-Thiazolo[5,4-e]indazole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s interactions with other biological targets, such as cancer cells or microbial pathogens, are still under investigation, but they likely involve similar binding and inhibition mechanisms.

Comparison with Similar Compounds

7H-Thiazolo[5,4-e]indazole can be compared to other heterocyclic compounds with similar structures and properties:

The unique combination of the thiazole and indazole rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

19546-92-0

Molecular Formula

C8H5N3S

Molecular Weight

175.209

IUPAC Name

6H-pyrazolo[3,4-g][1,3]benzothiazole

InChI

InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11)

InChI Key

OBVBYASRAPTFFQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NN=C3)SC=N2

Synonyms

6H-Pyrazolo[3,4-g]benzothiazole(8CI)

Origin of Product

United States

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